REACTION_CXSMILES
|
[CH3:1][C:2]1[C:24]([C:25]2[C:26]([CH3:52])=[CH:27][C:28]3[C:38]([CH:39]([CH3:41])[CH3:40])=[C:37]([O:42]C(C)=O)[C:36]([O:46]C(C)=O)=[C:35]([CH:50]=[O:51])[C:29]=3[C:30]=2[O:31]C(C)=O)=[C:23]([O:53]C(C)=O)[C:5]2=[C:6]([CH:21]=[O:22])[C:7]([O:17]C(C)=O)=[C:8]([O:13]C(C)=O)[C:9]([CH:10]([CH3:12])[CH3:11])=[C:4]2[CH:3]=1.S(=O)(O)[O-].[Na+]>>[CH3:52][C:26]1[C:25]([C:24]2[C:2]([CH3:1])=[CH:3][C:4]3[C:9]([CH:10]([CH3:12])[CH3:11])=[C:8]([OH:13])[C:7]([OH:17])=[C:6]([CH:21]=[O:22])[C:5]=3[C:23]=2[OH:53])=[C:30]([OH:31])[C:29]2=[C:35]([CH:50]=[O:51])[C:36]([OH:46])=[C:37]([OH:42])[C:38]([CH:39]([CH3:40])[CH3:41])=[C:28]2[CH:27]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C=3C(=CC4=C(C3OC(=O)C)C(=C(C(=C4C(C)C)OC(=O)C)OC(=O)C)C=O)C)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant solid is further purified
|
Type
|
CUSTOM
|
Details
|
by crystallization of the final solid
|
Type
|
ADDITION
|
Details
|
from a mixture of ether and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=2C(=C(C(=C(C2C(C)C)O)O)C=O)C(=C1C=3C(=CC4=C(C3O)C(=C(C(=C4C(C)C)O)O)C=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |